N-(4-aminophenyl)-2-iodobenzamide
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Overview
Description
N-(4-aminophenyl)-2-iodobenzamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety
Mechanism of Action
Target of Action
Similar compounds such as 4-aminobiphenyl have been found to interact with enzymes like cytochrome p450 1a2 . These enzymes play a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
It’s worth noting that similar compounds like 4-aminobiphenyl are metabolized by cytochrome p450 1a2 into n-hydroxy-4-aminobiphenyl . This metabolite can form DNA adducts, leading to DNA damage .
Biochemical Pathways
Similar compounds like 4-aminobiphenyl are known to be involved in the formation of reactive oxygen species during metabolism, leading to dna damage .
Result of Action
Similar compounds like 4-aminobiphenyl have been found to cause dna damage, which is thought to be mediated by the formation of dna adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sandmeyer reaction, where an aryl amine is converted to an aryl iodide using sodium nitrite and potassium iodide in the presence of hydrochloric acid . The resulting iodinated benzamide can then be coupled with 4-aminophenyl derivatives under suitable conditions.
Industrial Production Methods
Industrial production of N-(4-aminophenyl)-2-iodobenzamide may involve large-scale Sandmeyer reactions or other iodination techniques, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodinated benzamide can be reduced to form corresponding aniline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
N-(4-aminophenyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-aminophenyl)benzothiazole derivatives
Uniqueness
N-(4-aminophenyl)-2-iodobenzamide is unique due to its specific iodinated structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various substitution reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYUULOPLFNAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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